N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure with a propyl group at the 4-position and a glycine moiety attached via an oxyacetyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the reaction of 7-hydroxy-4-propylcoumarin with glycine in the presence of an activating agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
- N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- Ethyl ((4-methyl-2-oxo-2H-chromen-7-yl)oxy) (phenyl)acetate
Uniqueness
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to its specific structural features, such as the propyl group at the 4-position and the glycine moiety.
Properties
Molecular Formula |
C16H17NO6 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-2-3-10-6-16(21)23-13-7-11(4-5-12(10)13)22-9-14(18)17-8-15(19)20/h4-7H,2-3,8-9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
WLHQCUMEWBFFAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
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